(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate

Conformational analysis Amide bond geometry Azidoproline

(2S,4S)-tert-Butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate (CAS 1624277‑97‑9, C₁₀H₁₇N₅O₃, MW 255.27 g mol⁻¹) is a cis‑configured 4‑azido‑L‑proline derivative that carries a primary carbamoyl group at the C2‑position and a Boc protecting group on the pyrrolidine nitrogen. The compound belongs to the 4‑azidoproline (Azp) family, whose conformational properties are governed by the ‘azido gauche effect’—a stereoelectronic phenomenon that dictates pyrrolidine ring pucker and the cis–trans equilibrium of the prolyl amide bond.

Molecular Formula C10H17N5O3
Molecular Weight 255.27 g/mol
Cat. No. B12079852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
Molecular FormulaC10H17N5O3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)N)N=[N+]=[N-]
InChIInChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)15-5-6(13-14-12)4-7(15)8(11)16/h6-7H,4-5H2,1-3H3,(H2,11,16)/t6-,7-/m0/s1
InChIKeyKGTPACVAMZHJNG-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-tert-Butyl 4-Azido-2-Carbamoylpyrrolidine-1-Carboxylate: A Stereochemically Pure, Dual-Functional Proline Scaffold for Click Chemistry and Conformational Engineering


(2S,4S)-tert-Butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate (CAS 1624277‑97‑9, C₁₀H₁₇N₅O₃, MW 255.27 g mol⁻¹) is a cis‑configured 4‑azido‑L‑proline derivative that carries a primary carbamoyl group at the C2‑position and a Boc protecting group on the pyrrolidine nitrogen . The compound belongs to the 4‑azidoproline (Azp) family, whose conformational properties are governed by the ‘azido gauche effect’—a stereoelectronic phenomenon that dictates pyrrolidine ring pucker and the cis–trans equilibrium of the prolyl amide bond [1]. The concurrent presence of a bioorthogonal azido handle and a hydrogen‑bonding carbamoyl side‑chain makes this building block distinct from simpler 4‑azidoproline esters or acids, enabling both site‑selective functionalization and defined secondary‑structure control.

Stereochemically defined (4S)-azidoproline scaffold for peptide engineering
Bioorthogonal azido handle for site-selective click functionalization
Primary carbamoyl side-chain provides hydrogen-bonding capacity

Why Generic Azidoproline Analogs Cannot Replace (2S,4S)-tert-Butyl 4-Azido-2-Carbamoylpyrrolidine-1-Carboxylate in Conformationally Demanding Applications


The (4S) configuration in this compound enforces a C(4)-endo pyrrolidine ring pucker and a distinct s‑cis:s‑trans amide equilibrium that is fundamentally different from the (4R) diastereomer [1]. Substituting (4R)-azidoproline or 4‑hydroxyproline analogs alters the preferred amide geometry, which propagates to secondary‑structure stability and target‑binding affinity. Moreover, the primary carbamoyl group at C2 supplies hydrogen‑bond donor and acceptor capacity that is absent in 4‑azidoproline methyl esters or carboxylic acids, affecting solubility, crystal‑packing, and intermolecular recognition. Generic proline amides that lack the azido group forfeit the capacity for site‑selective click functionalization, removing a critical diversification handle for peptide engineering.

Diastereomer The (4R) diastereomer enforces a distinct ring pucker and amide equilibrium; stereochemistry may not transfer directly.
Functional handle Generic proline amides lacking the azido group remove the critical click-chemistry diversification handle.
Side-chain mimic 4-Azidoproline esters or acids cannot replicate the carbamoyl hydrogen-bonding profile, altering solubility and recognition.

Quantitative Evidence Differentiating (2S,4S)-tert-Butyl 4-Azido-2-Carbamoylpyrrolidine-1-Carboxylate from Its Closest Structural Analogs


Amide cis–trans Equilibrium: The (4S)-Azido Gauche Effect Lowers s‑trans Preference 2.3‑fold Relative to the (4R) Diastereomer

The azido gauche effect imposes a C(4)-endo conformation on (4S)-azidoproline derivatives, which prevents the stabilizing n→π* interaction that favors the s‑trans amide conformer in (4R)-azidoproline derivatives. ¹H NMR spectroscopy in D₂O quantifies this effect: the s‑trans:s‑cis ratio for Ac-(4S)Azp‑OMe is 2.6:1, whereas the (4R) diastereomer gives a ratio of 6.1:1—a 2.3‑fold difference [1]. Because the azido gauche effect depends on the C4 stereochemistry and is independent of the N‑protecting group, the same trend applies to (2S,4S)-tert‑butyl 4‑azido-2‑carbamoylpyrrolidine‑1‑carboxylate.

Amide equilibrium
Class-level inference
s-trans:s-cis ratio 2.6:1 for (4S) vs 6.1:1 for (4R) — a 2.3‑fold difference
Supports diastereomer-dependent amide geometry control
Model compound Ac-Azp-OMe measured by ¹H NMR in D₂O
Conformational analysis Amide bond geometry Azidoproline

Polyproline II Helix Stability: (4S)-Azidoproline Units Destabilize PPII whereas (4R)-Azidoproline Units Stabilize It

Oligoprolines containing (4S)-azidoproline consistently exhibit a shift of the PPII⇌PPI equilibrium toward the PPI helix, whereas (4R)-azidoproline-containing oligoprolines show enhanced PPII stability. Circular dichroism spectroscopy in water and alcohol solutions reveals that (4S)Azp units decrease the PPII‑characteristic mean residue ellipticity at 228 nm and lower the thermal stability of the PPII helix [1][2]. Complementary thermodynamic parameters (ΔG, ΔH) derived from temperature‑dependent CD measurements are fully documented in the doctoral thesis of M. Kümin.

PPII helix stability
Class-level inference
(4S)Azp units consistently decrease PPII character; (4R) enhance it
Directional control of oligoproline helix population
CD in H₂O/alcohol; thermodynamic parameters in Ref. 2
Peptide secondary structure Circular dichroism Oligoproline scaffolds

Intramolecular Azido–Backbone Electrostatic Interaction Generates Ultrafast Internal Dynamics Unique to (4S)-Azidoproline Derivatives

In (4S)-azidoproline derivatives, the azido group engages in an intramolecular electrostatic interaction with the backbone amide in the s‑trans, Cγ‑endo conformation. This interaction splits the azido IR absorption into bound and free populations and yields an internal rotational time constant τᵢᵣ = 5.1 ps, measured by femtosecond 2DIR and polarization‑controlled IR pump–probe spectroscopy in CHCl₃ [1]. The (4R) diastereomer, which adopts a Cγ‑exo pucker, lacks this specific electrostatic contact and therefore exhibits distinct vibrational relaxation dynamics.

Azido dynamics
Class-level inference
Ultrafast internal rotation τᵢᵣ = 5.1 ps; bound/free azido populations unique to (4S)
Provides stereospecific vibrational probe for peptide conformation
Femtosecond 2DIR and IR pump–probe in CHCl₃
Ultrafast spectroscopy Azido group dynamics Stereoelectronic effects

Vendor‑Documented Enantiomeric and Chemical Purity ≥99 % Ensures High‑Fidelity Solid‑Phase Peptide Synthesis

Commercial lots of (2S,4S)-tert‑butyl 4‑azido‑2‑carbamoylpyrrolidine‑1‑carboxylate are specified at ≥99 % purity (HPLC) with an optical rotation [α]ᴅ²⁰ of −23.0° to −27.0° (c=1, MeOH), confirming both chemical purity and stereochemical integrity . Lower‑purity or racemized material introduces sequence errors during solid‑phase peptide synthesis and reduces click‑conjugation efficiency, making certified high‑purity procurement a prerequisite for reproducible results.

Vendor purity
Supporting evidence
≥99% HPLC; [α]ᴅ²⁰ −23.0° to −27.0° (c=1, MeOH)
Supports procurement specification review
Data to verify; commercial lot specification
Quality control Peptide synthesis Building block certification

High‑Impact Application Scenarios for (2S,4S)-tert‑Butyl 4‑Azido‑2‑Carbamoylpyrrolidine‑1‑Carboxylate Driven by Conformational Selectivity and Dual Functionality


Conformationally Switchable Peptide Materials for Molecular Actuation

The (4S) azido gauche effect enables solvent‑ or temperature‑induced PPI⇌PPII helix switching. Oligoprolines incorporating (2S,4S)-4‑azido‑2‑carbamoylpyrrolidine units toggle between helical states, providing the conformational switching element required for molecular actuators, sensors, and smart biomaterials [1].

Site‑Specifically Functionalized Collagen Mimetic Peptides with Controlled Triple‑Helix Stability

The azido group serves as a bioorthogonal anchor for Cu(I)-catalyzed or strain‑promoted cycloaddition, while the (4S) configuration provides tunable PPII destabilization. This combination has been exploited by Wennemers and co‑workers to create collagen model peptides in which fluorophores, carbohydrates, or bioactive ligands are attached at defined positions without disrupting the triple‑helix fold [2].

HIV‑1 gp120 Dual Antagonist Lead Optimization via Click‑Derived Triazole Libraries

Gopi et al. demonstrated that an azidoproline‑containing peptide conjugated to aryl or alkyl acetylenes via click chemistry yields high‑affinity dual antagonists of the HIV‑1 envelope glycoprotein gp120, blocking both CD4 and co‑receptor binding. The (2S,4S) stereochemistry is essential for the correct spatial presentation of the triazole‑modified side chains required for activity [3].

Stereochemically Defined Intermediate for DPP‑IV Inhibitor Synthesis and Late‑Stage Diversification

The primary carbamoyl group at C2 mimics the proline‑derived amide of DPP‑IV substrate analogs. Patent disclosures (e.g., Hoffmann‑La Roche EP2814822) describe pyrrolidine scaffolds for DPP‑IV inhibition in which the (2S,4S)-4‑azido‑2‑carbamoyl motif serves as a versatile intermediate, allowing late‑stage click diversification to explore structure–activity relationships without altering the critical amide pharmacophore [4].

Application
Selection Property
Validation Focus
Peptide material actuation studies
Stereochemistry-dependent PPII switching
Solvent/temperature-induced helix transition
Collagen mimetic peptide design
Azido click handle with controlled helix stability
Triple-helix fold with site-specific labels
HIV-1 gp120 glycoprotein binding studies
Click-derived triazole library presentation
Stereochemistry-dependent dual binding assay
DPP-IV inhibitor scaffold diversification
Carbamoyl pharmacophore mimic
Late-stage click SAR exploration
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